Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate
CAS No.:
VCID: VC15967038
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a quinoline derivative that has garnered attention in chemical and pharmaceutical research due to its unique structural features and potential biological activities. Despite the lack of specific information directly related to this compound in the provided search results, we can infer its properties by examining similar compounds and general trends in quinoline chemistry. Synthesis MethodsSynthesis of such compounds often involves multi-step reactions starting from simpler precursors like anilines or other aromatic compounds. A common approach might include:
Biological ActivitiesQuinoline derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties . While specific data for Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate is not available: Antimicrobial ActivitySimilar quinolines have shown effectiveness against various bacterial strains by inhibiting key enzymes involved in DNA synthesis. Anticancer ActivityThese compounds can induce apoptosis in cancer cells by disrupting cellular processes. Table: Comparison with Similar Compounds |
---|---|
Product Name | Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate |
Molecular Formula | C11H12ClNO2 |
Molecular Weight | 225.67 g/mol |
IUPAC Name | methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate |
Standard InChI | InChI=1S/C11H12ClNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h4-5,13H,2-3,6H2,1H3 |
Standard InChIKey | VPELXAIPXAQQCX-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C(C=CC2=C1NCCC2)Cl |
PubChem Compound | 72183352 |
Last Modified | Aug 09 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume